
N-(3-acetylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide, also known as N-(3-ACETYLPHENYL)-4-METHYLBENZENESULFONAMIDE, is a chemical compound with the linear formula C15H15NO3S . It has a molecular weight of 289.356 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of N-(3-acetylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide is represented by the linear formula C15H15NO3S . The InChI key for this compound is LTJWGOUGWAHTNP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
N-(3-acetylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide has a molecular weight of 289.3500061035156 .Scientific Research Applications
Synthesis Approaches and Chemical Behavior
N-(3-acetylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide and its derivatives have been a subject of various synthesis and structural analysis studies. The compound's synthesis often involves multi-step reactions, including acetylation, ethylation, and condensation processes. For instance, improvements in the technical methods for such reactions have been explored to enhance the overall yield and cost-effectiveness of the synthesis process (Gong Fenga, 2007). In addition, studies on the conformation and polarity of related acetamide derivatives have been conducted, employing methods like dipole moment measurement and quantum chemical calculations, to understand the molecular behavior of such compounds (E. Ishmaeva et al., 2015).
Structural Characterization and Molecular Docking
Structural characterization through various spectroscopic techniques and X-ray crystallography is crucial in determining the conformation and molecular geometry of acetamide derivatives. For instance, studies have been conducted to elucidate the structures of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide derivatives and analyze their potential as anticancer drugs through molecular docking analysis (Gopal Sharma et al., 2018). These structural studies provide insights into the molecular interactions and potential binding mechanisms of acetamide derivatives with biological targets.
Applications in Antimicrobial and Anticonvulsant Research
Antimicrobial Properties
Some acetamide derivatives exhibit promising antimicrobial properties. For instance, a study aimed at synthesizing new heterocyclic compounds incorporating sulfamoyl moiety reported potential antibacterial and antifungal activities, offering a foundation for developing novel antimicrobial agents (E. Darwish et al., 2014).
Anticonvulsant Activity
The structural conformation and hydrogen bonding patterns of acetamide derivatives are crucial in determining their biological activities, including anticonvulsant properties. For example, the crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed details about their molecular conformation, hydrogen bonding, and potential anticonvulsant activities, drawing parallels with other pharmacologically active compounds (A. Camerman et al., 2005).
Safety and Hazards
properties
IUPAC Name |
N-(3-acetylphenyl)-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-12(19)14-4-3-5-15(11-14)18-17(20)10-13-6-8-16(9-7-13)23(2,21)22/h3-9,11H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUHWPKRSSAUSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(4-(methylsulfonyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

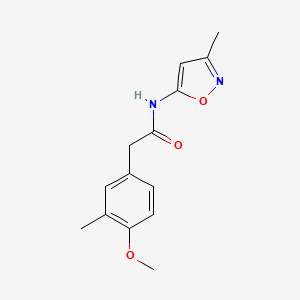
![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2632970.png)
![Methyl 2-(7-methoxybenzofuran-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2632971.png)
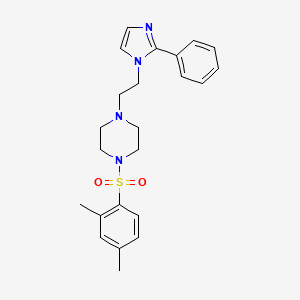
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)propanamide](/img/structure/B2632973.png)
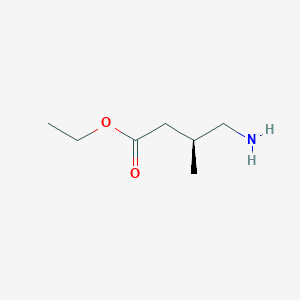
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2632975.png)
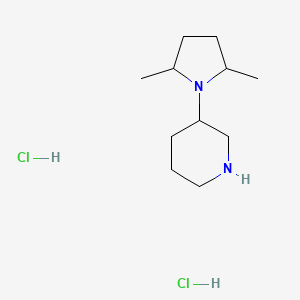
![5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2632978.png)
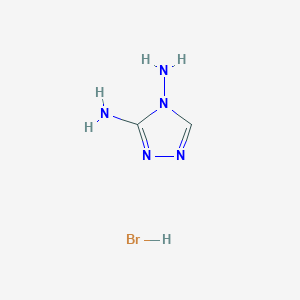
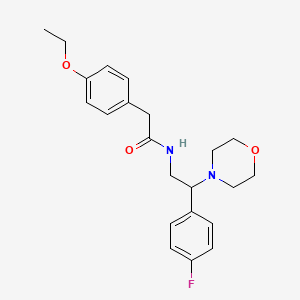

![(E)-N-(4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2632984.png)
![5-[benzyl(methyl)sulfamoyl]-N-(4-chloro-2-fluorophenyl)-2-fluorobenzamide](/img/structure/B2632986.png)